molecular formula C21H17N3O3S2 B2605793 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide CAS No. 864859-52-9

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide

Cat. No.: B2605793
CAS No.: 864859-52-9
M. Wt: 423.51
InChI Key: VRIIVHZGDRLRMW-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a furan-2-carboxamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science .

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their synthetic developments, in vitro and in vivo activity, and potential applications in medical and pharmaceutical fields .

Preparation Methods

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with acetic anhydride.

    Synthesis of the Thienopyridine Core: The thienopyridine core can be synthesized via a cyclization reaction involving a suitable precursor such as 2-chloronicotinic acid.

    Coupling Reactions: The benzothiazole and thienopyridine intermediates are then coupled under specific conditions to form the desired compound.

    Introduction of the Furan-2-carboxamide Group: This step involves the reaction of the intermediate with furan-2-carboxylic acid under amide bond-forming conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Comparison with Similar Compounds

Similar compounds to N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide include other thienopyridines and benzothiazole derivatives. Some examples are:

The uniqueness of this compound lies in its combined structural features, which confer specific bioactive properties not found in other similar compounds .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-12(25)24-9-8-13-17(11-24)29-21(23-19(26)15-6-4-10-27-15)18(13)20-22-14-5-2-3-7-16(14)28-20/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIIVHZGDRLRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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